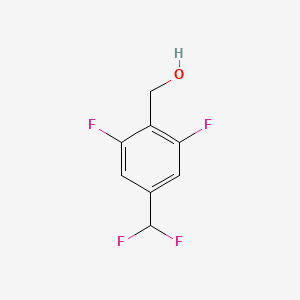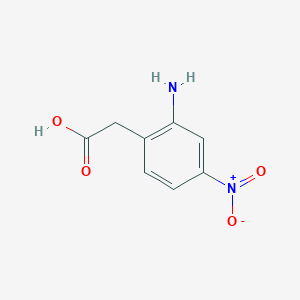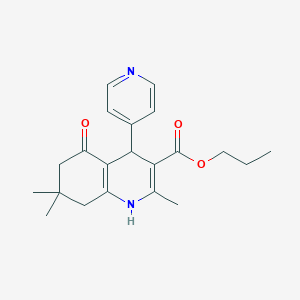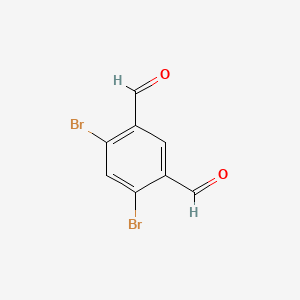
(4-(Difluoromethyl)-2,6-difluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethyl)-2,6-difluorophenyl)methanol is an organic compound characterized by the presence of difluoromethyl and difluorophenyl groups attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-2,6-difluorophenyl)methanol typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the CF₂H group into the aromatic ring. This can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the reaction of 4-(difluoromethyl)phenol with formaldehyde under basic conditions can yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation reactions using metal-based catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)-2,6-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form difluoromethyl derivatives.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethylbenzaldehyde, while reduction can produce difluoromethyl derivatives .
Scientific Research Applications
(4-(Difluoromethyl)-2,6-difluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)-2,6-difluorophenyl)methanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenol): Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
(4-(Difluoromethyl)benzaldehyde): Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
(4-(Difluoromethyl)-2,6-difluorophenyl)methanol is unique due to its specific combination of difluoromethyl and difluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C8H6F4O |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2,6-difluorophenyl]methanol |
InChI |
InChI=1S/C8H6F4O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-2,8,13H,3H2 |
InChI Key |
APUSHCPLMCKERR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B12502030.png)

![Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone](/img/structure/B12502054.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![N-cyclohexyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502065.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502071.png)

![1-{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502080.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B12502083.png)
![3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12502096.png)


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12502104.png)

